8-(oxolane-2-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane
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Overview
Description
8-(oxolane-2-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane: is a complex organic compound with a unique structure that includes a pyrazole ring, a bicyclic octane system, and a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(oxolane-2-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the bicyclic octane system, followed by the introduction of the pyrazole ring and the tetrahydrofuran moiety. The reaction conditions often involve the use of strong bases, such as sodium hydride, and various solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
8-(oxolane-2-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium azide in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
8-(oxolane-2-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 8-(oxolane-2-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
8-(oxolane-2-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane: can be compared with other similar compounds, such as:
Pyrazole derivatives: These compounds share the pyrazole ring and may have similar biological activities.
Bicyclic octane derivatives: Compounds with a similar bicyclic structure can be used for comparison in terms of stability and reactivity.
Tetrahydrofuran derivatives: These compounds can be compared based on their solubility and chemical reactivity.
The uniqueness of This compound
Properties
IUPAC Name |
oxolan-2-yl-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c19-15(14-3-1-8-20-14)18-11-4-5-12(18)10-13(9-11)17-7-2-6-16-17/h2,6-7,11-14H,1,3-5,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHWLKZBHGLYNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2C3CCC2CC(C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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